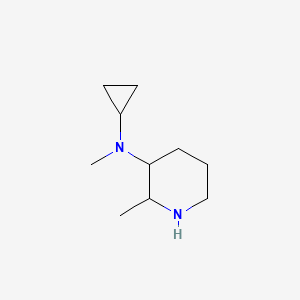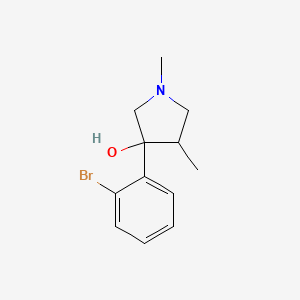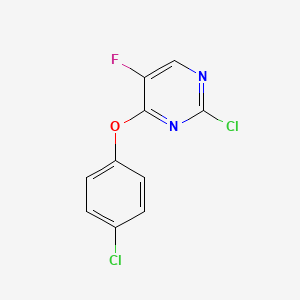amine](/img/structure/B13236593.png)
[(2-Bromophenyl)methyl](2-methylbutyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromophenyl)methylamine is an organic compound with the molecular formula C12H18BrN It is a brominated derivative of phenylmethylamine, featuring a bromine atom attached to the phenyl ring and a 2-methylbutyl group attached to the amine nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)methylamine typically involves the reaction of 2-bromobenzyl chloride with 2-methylbutylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated under reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of (2-Bromophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromophenyl)methylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, through nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can be reduced to form the corresponding amine or hydrocarbon using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents like ethanol or water.
Oxidation: Potassium permanganate, hydrogen peroxide, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted phenylmethylamines or phenylmethyl derivatives.
Oxidation: Formation of imines, nitriles, or carboxylic acids.
Reduction: Formation of primary amines or hydrocarbons.
Applications De Recherche Scientifique
(2-Bromophenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2-Bromophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Bromophenyl)methyl(2-methylbutyl)amine: Contains an ethyl group instead of a methyl group attached to the amine nitrogen.
(2-Bromophenyl)methylamine: Features a 2-methylpropyl group instead of a 2-methylbutyl group.
(2-Chlorophenyl)methylamine: Has a chlorine atom instead of a bromine atom on the phenyl ring.
Uniqueness
(2-Bromophenyl)methylamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents, making this compound valuable for certain applications.
Propriétés
Formule moléculaire |
C12H18BrN |
|---|---|
Poids moléculaire |
256.18 g/mol |
Nom IUPAC |
N-[(2-bromophenyl)methyl]-2-methylbutan-1-amine |
InChI |
InChI=1S/C12H18BrN/c1-3-10(2)8-14-9-11-6-4-5-7-12(11)13/h4-7,10,14H,3,8-9H2,1-2H3 |
Clé InChI |
CSENELAXHWXZNX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CNCC1=CC=CC=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


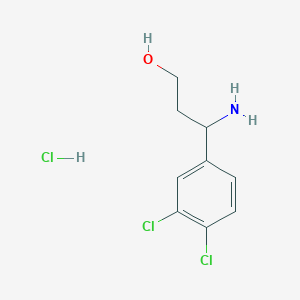
![6-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B13236514.png)
![1-[4-(Cyanomethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13236515.png)
![4-Chloro-5-iodo-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13236517.png)
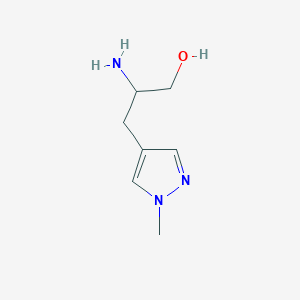
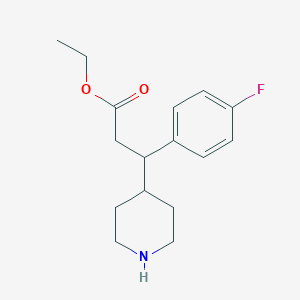
![2-{1-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)piperidin-3-yl}acetic acid](/img/structure/B13236528.png)
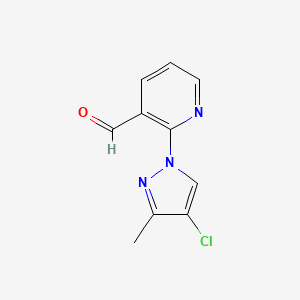
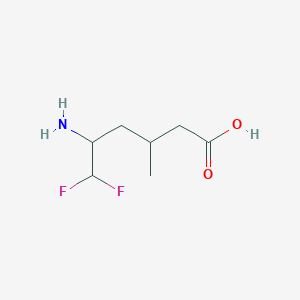
![8-[(Azetidin-3-yl)methoxy]quinoline](/img/structure/B13236594.png)
